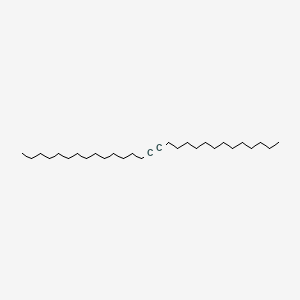

14-Nonacosyne

説明

特性

CAS番号 |

68516-35-8 |

|---|---|

分子式 |

C29H56 |

分子量 |

404.8 g/mol |

IUPAC名 |

nonacos-14-yne |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |

InChIキー |

JYLPUGDQADDKAY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCC#CCCCCCCCCCCCCC |

製品の起源 |

United States |

Methodologies for Isolation and Structural Elucidation of 14 Nonacosyne

Extraction and Purification Methodologies from Biological Sources

Long-chain hydrocarbons, including alkynes, are frequently found as components of the cuticular waxes of insects, where they play roles in preventing desiccation and in chemical communication. chromatographytoday.commdpi.comresearchgate.net The extraction and purification of 14-Nonacosyne from such biological sources involve methods tailored to its nonpolar nature.

Extraction: The primary method for extracting cuticular hydrocarbons is solvent washing. chromatographytoday.com Because these compounds are nonpolar lipids, a nonpolar solvent is required. Hexane or pentane (B18724) are commonly used for this purpose. mdpi.comeje.cz The process typically involves briefly immersing the biological specimens (e.g., insects) in the solvent. mdpi.com Extraction times can vary, but shorter durations are often preferred to ensure that only the surface cuticular lipids are sampled, avoiding contamination from internal tissues. eje.cz Alternative, less invasive methods include solid-phase microextraction (SPME) or silica-rubbing, which can sample surface compounds from living specimens. eje.cznih.govtandfonline.com

Purification: After extraction, the resulting solution contains a mixture of various hydrocarbons and other lipids. Purification is necessary to isolate the alkyne fraction. A common technique is solid-phase extraction (SPE) or flash chromatography using silica (B1680970) gel. The crude extract is passed through a silica gel column. By using solvents of increasing polarity, different compound classes can be separated. The nonpolar alkanes and alkynes will elute first with a nonpolar solvent like hexane, separating them from more polar compounds.

Advanced Spectroscopic Techniques in Structural Characterization

Once a purified sample is obtained, spectroscopic methods are employed to confirm the structure of 14-Nonacosyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a definitive tool for structural elucidation. For 14-Nonacosyne (C₂₉H₅₆), both ¹H and ¹³C NMR provide key information. As an internal alkyne, it lacks the characteristic signal of a terminal alkynyl proton. libretexts.orgutahtech.edu However, the protons and carbons near the triple bond have distinctive chemical shifts.

¹H NMR: The protons on the carbons adjacent to the triple bond (C-13 and C-16) are expected to appear as triplets around 2.15 ppm. The long methylene (B1212753) (–CH₂–) chains would produce a large, overlapping signal around 1.2-1.4 ppm, while the terminal methyl (–CH₃) groups would appear as a triplet around 0.88 ppm. thieme-connect.com

¹³C NMR: The sp-hybridized carbons of the triple bond (C-14 and C-15) are the most characteristic, expected to resonate in the range of 80-90 ppm for internal alkynes. researchgate.netuomustansiriyah.edu.iqucsb.edu The carbons adjacent to the triple bond (C-13 and C-16) would appear around 19-29 ppm, with other methylene and methyl carbons appearing at distinct upfield shifts. libretexts.orgacs.org

The following table summarizes the predicted NMR data for 14-Nonacosyne.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | CH₃ (C-1, C-29) | ~0.88 | Triplet, due to coupling with adjacent CH₂. |

| –CH₂– (Alkyl Chain) | ~1.2-1.4 | Broad, complex multiplet. | |

| –CH₂–C≡ (C-13, C-16) | ~2.15 | Triplet, deshielded by the alkyne group. | |

| ¹³C NMR | CH₃ (C-1, C-29) | ~14 | Most upfield signal. |

| –CH₂– (Alkyl Chain) | ~22-32 | Multiple overlapping signals. | |

| –CH₂–C≡ (C-13, C-16) | ~19-29 | Specific signal for carbons alpha to the triple bond. | |

| –C≡C– (C-14, C-15) | ~80-90 | Characteristic downfield shift for internal alkyne carbons. uomustansiriyah.edu.iq |

Mass Spectrometry (MS) Techniques in Elucidation

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. For 14-Nonacosyne (molar mass: 404.77 g/mol), electron ionization (EI) would produce a molecular ion (M⁺) peak at m/z 404.

The fragmentation of long-chain alkanes and alkynes is characterized by cleavage of C-C bonds. jove.comntu.edu.sg This results in a series of cluster peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). whitman.edu A key fragmentation for alkynes is cleavage at the C-C bond beta to the triple bond, which for 14-Nonacosyne would occur between C12-C13 and C16-C17, leading to resonance-stabilized propargylic cations. jove.com

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 404 | [C₂₉H₅₆]⁺ | Molecular Ion (M⁺) |

| Variable | [CₙH₂ₙ₊₁]⁺ | General cleavage along the alkyl chains. |

| 223 | [C₁₆H₃₁]⁺ | Cleavage at C13-C14 bond. |

| 195 | [C₁₄H₂₇]⁺ | Cleavage at C15-C16 bond. |

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy detects the functional groups within a molecule.

Infrared (IR) Spectroscopy: The most prominent absorptions for 14-Nonacosyne would be from the C-H bonds of the long alkyl chains. These include strong C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations near 1465 cm⁻¹. libretexts.org The key C≡C stretching vibration for an internal alkyne occurs between 2100-2260 cm⁻¹. libretexts.orgwpmucdn.com However, because 14-Nonacosyne is a nearly symmetrical internal alkyne, the change in dipole moment during this vibration is very small, making the IR absorption peak extremely weak or even undetectable. libretexts.orgwpmucdn.comutdallas.edu

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting symmetric or nearly symmetric bonds. The C≡C stretch of an internal alkyne, which is weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum around 2200–2260 cm⁻¹. rsc.orgresearchgate.netacs.org This "silent region" of the Raman spectrum is often free from interference from other biological molecules, making it an excellent diagnostic tool. rsc.orgnih.gov

| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Infrared (IR) | Alkyl C-H Stretch | 2850-2960 | Strong |

| Alkyl C-H Bend | ~1465 | Medium | |

| Internal C≡C Stretch | 2100-2260 | Very Weak to Absent libretexts.org | |

| Raman | Alkyl C-H Stretch | 2850-2960 | Medium-Strong |

| Internal C≡C Stretch | 2200-2260 | Strong researchgate.netacs.org |

Chromatographic Separation Methods for Isomer Resolution

Confirming the identity of 14-Nonacosyne requires ensuring it is separated from its various isomers, such as positional isomers (e.g., 13-nonacosyne) or structural isomers like branched-chain alkynes. geeksforgeeks.org High-resolution chromatographic techniques are essential for this purpose.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like long-chain hydrocarbons. vurup.sk When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. Separation is based on boiling point and interaction with the stationary phase of the GC column. Positional isomers of alkynes have slightly different polarities and boiling points, which can be resolved using long capillary columns with appropriate stationary phases, such as those with intermediate or high polarity. capes.gov.brstackexchange.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method, particularly reversed-phase HPLC (RP-HPLC). wikipedia.org In RP-HPLC, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. researchgate.net Separation is based on hydrophobicity; longer or more linear hydrocarbons typically have longer retention times. Subtle differences in the shape and polarity of isomers can be exploited to achieve separation, sometimes enhanced by using mobile phase additives. google.comberkeley.edu

Biosynthetic Pathways and Enzymology of 14 Nonacosyne

Elucidation of Precursor Molecules in Biological Systems

The journey to synthesizing 14-nonacosyne begins with precursor molecules from the primary fatty acid biosynthesis pathway. In plants, the initial substrate is typically an 18-carbon fatty acid, which undergoes multiple cycles of elongation. This process, occurring in the endoplasmic reticulum, is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system.

Each elongation cycle adds a two-carbon unit, derived from malonyl-CoA, to the growing acyl chain. This cycle consists of four sequential reactions:

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of the acyl-CoA with malonyl-CoA.

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA.

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to form a saturated acyl-CoA, now two carbons longer.

For 14-nonacosyne, this process continues until a very-long-chain fatty acid (VLCFA) of the appropriate length is synthesized. This VLCFA then serves as the direct precursor for the desaturation reaction that forms the alkyne bond.

Table 1: Key Precursors and Intermediates in 14-Nonacosyne Biosynthesis

| Molecule | Description | Role in Pathway |

| C18 Fatty Acid | An 18-carbon fatty acid (e.g., oleic acid) | Initial substrate for elongation. |

| Malonyl-CoA | A C3 dicarboxylic acid derivative | Provides the two-carbon units for each elongation step. |

| Very-Long-Chain Fatty Acid (VLCFA) | Fatty acid with a backbone of 28 carbons | The elongated product that is the immediate substrate for the alkyne-forming enzyme. |

Identification and Characterization of Key Enzymes in Alkyne Biosynthesis

The formation of the characteristic triple bond in 14-nonacosyne is catalyzed by a specialized group of enzymes known as fatty acid desaturases, sometimes referred to as acetylenases. nih.gov These enzymes are typically non-heme di-iron proteins located in the membrane of the endoplasmic reticulum. nih.gov

The general mechanism for these enzymes involves the removal of hydrogen atoms from the fatty acid chain to create a double bond (desaturation) and then further oxidation to form a triple bond. While the precise mechanism for alkyne formation is still under investigation, it is distinct from the more common desaturases that only create double bonds. nih.gov In some organisms, the conversion of an olefinic bond (C=C) to an acetylenic bond (C≡C) has been observed. nih.gov

In bacteria, similar alkyne-forming pathways have been characterized. For instance, the JamB enzyme, a membrane-bound desaturase/acetylenase, is responsible for generating a terminal alkyne. researchgate.net Although 14-nonacosyne has an internal alkyne, the study of these related enzymes provides valuable insight into the biochemical strategies nature employs to construct these unique functional groups.

Genetic and Molecular Biology Approaches in Pathway Mapping

Genetic and molecular biology techniques have been pivotal in identifying the genes and mapping the pathways for the biosynthesis of specialized lipids like 14-nonacosyne. eolss.netgeneticsmr.comumbc.edumurdoch.edu.au In model organisms such as Arabidopsis thaliana, researchers use a variety of approaches:

Mutant Analysis: Screening for and characterizing mutants with altered cuticular wax profiles can lead to the identification of genes essential for the pathway. Knocking out genes for desaturase enzymes has been a common strategy to probe their function. berkeley.edu

Gene Expression Analysis: Studying where and when specific genes are expressed can provide clues about their function. Genes involved in the synthesis of cuticular wax components are often highly expressed in the epidermal cells of leaves and stems.

Heterologous Expression: Candidate genes identified through genetic screens or sequence homology can be expressed in other organisms, such as yeast or E. coli. berkeley.eduescholarship.org This allows researchers to test the function of the encoded enzyme in a controlled system and confirm its role in the biosynthetic pathway.

Genome Mining: As more genomes are sequenced, researchers can search for genes that are homologous to known fatty acid elongases and desaturases. nih.gov This comparative genomics approach can rapidly identify candidate genes in a wide range of organisms. nih.gov

These molecular tools have been instrumental in discovering the multi-gene families that encode the enzymes for VLCFA elongation and modification.

Comparative Biosynthesis Studies Across Diverse Organisms

While detailed pathways for very-long-chain alkynes are not elucidated for all species, comparative studies show that the fundamental machinery for fatty acid elongation and desaturation is widely conserved across the plant kingdom. researchgate.netnih.gov However, the specificities of the enzymes involved can vary significantly, leading to the production of a diverse array of wax components in different species.

For example, different plant species produce alkynes with varying chain lengths and different positions of the triple bond. This diversity is thought to arise from variations in the substrate specificities of the fatty acid elongase complexes and the desaturase enzymes.

The study of alkyne biosynthesis is not limited to plants. Microbes, in particular, produce a wide variety of alkyne-containing natural products. nih.govrsc.orgresearchgate.net Research into bacterial systems, such as the biosynthesis of jamaicamide, has identified enzyme cassettes (like JamABC) responsible for terminal alkyne formation. researchgate.netnih.gov While the end products are different, these microbial pathways often involve similar enzymatic principles, such as ACP-dependent synthesis and desaturase/acetylenase activity, providing a broader context for understanding the evolution and diversity of alkyne biosynthesis in nature. researchgate.net

Ecological and Biological Roles of 14 Nonacosyne

Role of Cuticular Hydrocarbons in Insect Communication Systems

Cuticular hydrocarbons are paramount in insect communication, serving as a chemical "signature" that conveys a wealth of information. myrmecologicalnews.org These compounds, including 14-Nonacosyne, are essential for a variety of social interactions, from identifying nestmates to selecting mates. ontosight.airesearchgate.net The complexity of CHC profiles, which can consist of over 100 different compounds in a single insect, allows for highly specific and nuanced messaging. myrmecologicalnews.org

14-Nonacosyne functions as a semiochemical, a chemical involved in communication, primarily through contact chemoreception. ontosight.airesearchgate.net When insects make physical contact, such as through antennal tapping, they can perceive the CHC profiles on each other's cuticles. researchgate.net These non-volatile or low-volatility hydrocarbons act as contact pheromones, triggering behavioral responses. researchgate.netnih.gov

The perception of these chemical signals is highly specialized. It involves specific chemosensory neurons, often located in hair-like structures called sensilla on the antennae or tarsi, which house pheromone receptors (PRs). nih.gov These receptors are finely tuned to detect the presence and concentration of specific CHCs within a complex blend. The signal transduction can be ionotropic or metabotropic, leading to a neural impulse that informs the insect about the identity, sex, reproductive status, or colony affiliation of the other individual. nih.gov The physical state of the CHC layer—whether it is more solid or liquid, which can be influenced by temperature—also affects the mobility and perception of these compounds, thereby influencing communication. myrmecologicalnews.org

The unique composition of CHC profiles allows for both intraspecific (within the same species) and interspecific (between different species) signaling.

Intraspecific Signaling: Within a species, CHCs like 14-Nonacosyne are crucial for mate recognition and choice. ontosight.ai The specific blend of hydrocarbons on a female's cuticle can signal her species, age, and reproductive readiness to a male, often inducing courtship and copulation attempts. researchgate.netresearchgate.netnih.gov For example, in many insect species, males can distinguish between virgin and mated females based on subtle changes in their CHC profiles. myrmecologicalnews.org In social insects, these chemical signatures are the foundation of nest-mate recognition, enabling them to differentiate colony members from outsiders and maintain social cohesion. myrmecologicalnews.orgresearchgate.net

Interspecific Signaling: CHC profiles are often species-specific, acting as a reproductive isolating mechanism by preventing mating between different species. nih.gov However, they also mediate other interspecific interactions. For instance, some aphids can detect the CHC profiles of rival species on a host plant and adjust their reproductive output accordingly, a phenomenon where n-nonacosane (a related C29 hydrocarbon) is a major component of the signal. nih.govnih.gov Predators and parasites can also exploit their prey's CHC signals as kairomones to locate them. researchgate.net This creates a complex evolutionary pressure on CHC profiles, balancing the need for clear intraspecific signals with the risk of interspecific exploitation. myrmecologicalnews.org

Mechanisms of Semiochemical Function

Functional Contribution to Cuticle Integrity and Desiccation Resistance

One of the most fundamental roles of the insect cuticle is to prevent water loss, a critical challenge for small terrestrial organisms with a high surface-area-to-volume ratio. myrmecologicalnews.org The epicuticular wax layer, rich in hydrocarbons like 14-Nonacosyne, forms the primary barrier against desiccation. ontosight.aimpg.de

The waterproofing effectiveness of the CHC layer depends on its chemical composition and physical properties. researchgate.net Research indicates a functional trade-off between different classes of CHCs.

n-Alkanes: Straight-chain saturated hydrocarbons, like nonacosane, can pack together tightly, creating a more solid, viscous, and impermeable barrier. researchgate.net

Unsaturated and Methyl-branched CHCs: The presence of double or triple bonds (as in 14-Nonacosyne) or methyl branches disrupts this tight packing, making the layer more fluid. mpg.de

Table 1: Functional Roles of Different Cuticular Hydrocarbon Classes

| Hydrocarbon Class | Primary Function in Cuticle | Example Compound |

|---|---|---|

| n-Alkanes | Waterproofing, Desiccation Resistance | Nonacosane |

| Alkenes/Alkynes | Communication (Pheromones), Cuticle Fluidity | 14-Nonacosyne |

| Methyl-branched Alkanes | Communication (Recognition Cues) | 3-Methylheptacosane |

Interactions with Microbial Communities and Environmental Factors

The CHC profile of an insect is not static; it is a dynamic feature influenced by both the surrounding environment and its associated microbial communities.

Environmental Factors: Abiotic factors such as temperature and humidity significantly impact an insect's CHC profile. nih.gov Insects can acclimatize to changing conditions by altering the composition of their cuticular waxes. For instance, exposure to warmer, drier conditions often leads to the production of CHCs that enhance waterproofing, such as longer-chain alkanes. myrmecologicalnews.org This plasticity is vital for survival in fluctuating environments.

Table 2: Factors Influencing Insect Cuticular Hydrocarbon Profiles

| Factor | Influence on CHC Profile |

|---|---|

| Biotic | |

| Genetics | Determines the baseline CHC composition and biosynthetic pathways. myrmecologicalnews.org |

| Sex & Age | Profiles often differ between males and females and change with maturation. myrmecologicalnews.org |

| Microbial Symbionts | Can contribute to cuticle synthesis and integrity. mpg.de |

| Abiotic | |

| Temperature | Can alter the ratio of saturated to unsaturated CHCs to maintain optimal viscosity and waterproofing. myrmecologicalnews.org |

| Humidity | Low humidity can select for CHC profiles that are more resistant to water loss. |

| Diet | The availability of certain dietary precursors can influence CHC synthesis. |

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of 14 Nonacosyne in Complex Matrices

Coupled Chromatographic-Spectroscopic Techniques

The coupling of chromatography's separation power with spectroscopy's identification capabilities is fundamental to analyzing specific compounds in complex mixtures. rjpn.org For a non-polar, high-molecular-weight compound like 14-Nonacosyne, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds such as 14-Nonacosyne. scioninstruments.com The technique first separates components of a mixture using gas chromatography, and then the mass spectrometer identifies and quantifies them. scioninstruments.comcovalentmetrology.com

In a typical GC-MS analysis, a liquid sample containing 14-Nonacosyne is injected into the GC, where it is vaporized. youtube.com An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a long, thin capillary column. scioninstruments.comyoutube.com The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile carrier gas. For a non-polar analyte like 14-Nonacosyne, a non-polar stationary phase (e.g., polydimethylsiloxane) is used. As the separated compounds exit the column, they enter the mass spectrometer's ion source. youtube.com Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a "chemical fingerprint" for identification. youtube.com

GC-MS is particularly valuable in the analysis of insect pheromones and cuticular hydrocarbons, which often contain long-chain unsaturated compounds like alkynes and alkenes. wiley.commdpi.comresearchgate.net The high sensitivity of GC-MS allows for the detection of trace components within these complex biological mixtures. covalentmetrology.comescholarship.org

Table 1: Illustrative GC-MS Parameters for 14-Nonacosyne Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Non-polar column for separation of hydrocarbons. |

| Carrier Gas | Helium | Inert gas to move the sample through the column. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Injection Volume | 1 µL (Splitless mode) | Suitable for trace analysis. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the long-chain alkyne. |

| Oven Program | Initial 150°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min | Temperature gradient to separate compounds with a wide range of boiling points. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Mass Range | 40-500 m/z | Covers the expected mass of the parent ion and its fragments. |

| Source Temperature | 230 °C | Maintains ions in the gas phase without degradation. |

This table presents typical starting parameters for method development; optimization is required for specific applications.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide array of compounds. openaccessjournals.comwikipedia.org For a highly non-polar (lipophilic) compound like 14-Nonacosyne, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is polar (e.g., mixtures of water with acetonitrile (B52724) or methanol). researchgate.netmsu.edu

The principle of separation in RP-HPLC is based on hydrophobic interactions; non-polar compounds are retained longer on the column because they have a stronger affinity for the non-polar stationary phase. msu.edu One of the main challenges in analyzing 14-Nonacosyne is its poor solubility in the highly aqueous mobile phases typically used at the start of a gradient run. Therefore, the mobile phase must contain a high percentage of organic solvent. researchgate.net A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is generally required to elute the strongly retained 14-Nonacosyne from the column with good peak shape. pharmaknowledgeforum.com

While standard detectors like UV-Vis can be used if the analyte has a chromophore, alkynes lack strong UV absorption. Therefore, coupling HPLC with mass spectrometry (LC-MS) is often necessary for sensitive and specific detection. ijfmr.com

Table 2: Illustrative HPLC Gradient Program for 14-Nonacosyne

| Time (minutes) | % Water (A) | % Acetonitrile (B) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 20 | 80 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 20.1 | 20 | 80 | 1.0 |

This table illustrates a sample gradient for separating highly non-polar compounds on a C18 column. The initial high organic content is necessary to ensure solubility and retention. This is a hypothetical example for explanatory purposes. pharmaknowledgeforum.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Hyphenated Techniques for Enhanced Resolution and Sensitivity

Hyphenated techniques refer to the coupling of two or more analytical methods to achieve an analysis that is not possible with a single instrument. slideshare.netasdlib.org The combination of a separation technique with a spectroscopic detection technique, such as GC-MS and LC-MS, is a cornerstone of modern analytical chemistry. ijfmr.comnumberanalytics.com

The primary advantage of hyphenation is that it provides two independent dimensions of data for an analyte: its retention time from the chromatograph and its mass spectrum from the spectrometer. This greatly increases the certainty of identification. asdlib.org For complex matrices, where multiple compounds may co-elute from the chromatography column, the mass spectrometer can often distinguish between them based on their unique mass spectra. asdlib.org This provides enhanced resolution and sensitivity, allowing for the detection and quantification of trace-level compounds like 14-Nonacosyne even in the presence of overwhelming amounts of other substances. numberanalytics.com Other hyphenated techniques like GC-IR (Infrared Spectroscopy) can also be used, providing functional group information which is complementary to the structural data from MS. rjpn.org

Method Development and Validation for Trace Analysis

Trace analysis involves the measurement of substances at very low concentrations, often in the parts-per-billion (ppb) or lower range. analytik-jena.com Analyzing trace levels of 14-Nonacosyne, for instance in environmental water samples or biological tissues, requires the development and validation of a robust and sensitive analytical method. europa.euspectroscopyeurope.com

Method development involves several key steps: globalresearchonline.net

Sample Preparation: This is a critical step to extract 14-Nonacosyne from the sample matrix, remove interferences, and concentrate the analyte. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a non-polar sorbent are suitable for a lipophilic compound like 14-Nonacosyne.

Instrumental Parameter Optimization: This includes selecting the appropriate column, mobile phase/carrier gas, temperature program (for GC), gradient program (for HPLC), and mass spectrometer settings to achieve the best sensitivity, selectivity, and peak shape. globalresearchonline.net

Calibration: A calibration curve is constructed using standards of known concentration to enable quantification of the analyte in the unknown sample.

Once developed, the method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. According to guidelines from bodies like the International Council for Harmonisation (ICH), validation involves assessing several key parameters. globalresearchonline.net

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for trace analysis. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15%. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis; no interference at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |

Source: Adapted from ICH Q2(R1) guidelines, which provide a general framework for validation. globalresearchonline.net

Chemometric Approaches for Data Interpretation in Complex Blends

When 14-Nonacosyne is part of a complex blend containing isomers or other structurally related long-chain hydrocarbons, their chromatographic peaks and mass spectra can be highly similar and severely overlapped. walshmedicalmedia.com Traditional data analysis methods may fail to resolve and accurately quantify the individual components. Chemometrics, which uses mathematical and statistical methods to extract meaningful information from chemical data, provides powerful tools to overcome these challenges. kyoto-u.ac.jp

Multivariate analysis techniques are central to chemometrics. walshmedicalmedia.com

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used for exploring data, identifying trends, and detecting outliers in complex datasets.

Partial Least Squares (PLS) Regression: A supervised technique used to build a predictive model between spectral/chromatographic data (X-variables) and analyte concentrations (Y-variables). nih.gov This is particularly useful for quantifying an analyte in the presence of spectral interference from other components. nih.gov

To build a robust PLS model for quantifying 14-Nonacosyne, a calibration set of mixtures is designed with varying concentrations of the analyte and major interfering compounds. nih.gov The spectra of these mixtures are recorded, and the PLS algorithm establishes a regression relationship that can then be used to predict the concentration of 14-Nonacosyne in unknown samples. Advanced algorithms can also be used for variable selection (e.g., selecting the most relevant wavelengths or m/z values) to improve model accuracy and robustness. nih.gov These approaches allow for the deconvolution of mixed signals, enhancing the accuracy of both qualitative and quantitative analysis in complex blends. kyoto-u.ac.jpworktribe.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 14-Nonacosyne |

| (Z)-7-heptacosene |

| (Z)-7-nonacosene |

| (Z)-9-nonacosene |

| (E)-11-tetradecenyl acetate (B1210297) |

| (Z)-11-tetradecenyl acetate |

| (9Z,11E)-9,11-tetradecadienyl acetate |

| (Z)-11-tetradecenyl alcohol |

| Acetonitrile |

| Caffeine |

| Codeine |

| Helium |

| Hydrogen |

| Methanol |

| p-aminophenol |

| Paracetamol |

| Polydimethylsiloxane |

Mechanistic Investigations of 14 Nonacosyne Bioactivity and Interactions

Cellular and Subcellular Mechanisms of Action in Biological Responses

14-Nonacosyne is a long-chain alkyne that functions as a cuticular hydrocarbon (CHC) in insects. ontosight.ai CHCs are integral components of the insect cuticle, a complex structure primarily composed of chitin, proteins, and lipids. frontiersin.org The primary and most well-understood function of the CHC layer is to provide a waterproof barrier, preventing desiccation and protecting the insect from environmental stressors. myrmecologicalnews.orgmyrmecologicalnews.orgresearchgate.netresearchgate.net This protective role is a fundamental passive bioactivity, crucial for insect survival in terrestrial environments. researchgate.net

At a subcellular level, the bioactivity of CHCs like 14-Nonacosyne is linked to their physical and chemical properties. These hydrocarbons are synthesized in specialized cells called oenocytes and are then transported to the epicuticle, the outermost layer of the cuticle. researchgate.net Here, they form a waxy, hydrophobic layer. researchgate.net The specific blend of CHCs, including their chain length, branching, and degree of saturation, influences the physical properties of this layer, such as its melting point and viscosity. researchgate.netresearchgate.net These properties are critical for maintaining the flexibility and integrity of the cuticle across different ambient temperatures. researchgate.net

Beyond this passive waterproofing role, CHCs are pivotal in chemical communication. ontosight.aimyrmecologicalnews.org When one insect makes physical contact with another, the CHC profile on the cuticle is perceived, initiating a biological response. This interaction is a form of contact chemoreception. The information is thought to be processed by specialized sensory neurons located in sensilla, which are hair-like or peg-like structures on the insect's antennae, legs, or other body parts. The precise subcellular mechanisms by which the binding of a specific CHC like 14-Nonacosyne to a receptor protein on the surface of these neurons is translated into a nerve impulse are a subject of ongoing research. It is hypothesized that the interaction causes a conformational change in the receptor, leading to the opening of ion channels and depolarization of the neuron.

In the context of social insects, CHCs mediate complex social behaviors such as nestmate recognition. myrmecologicalnews.org The unique CHC profile of a colony acts as a "password," allowing members to distinguish between nestmates and non-nestmates. An intruder with a different CHC profile would be recognized as foreign, triggering an aggressive response. This recognition process is fundamental to maintaining the social integrity of the colony. fu-berlin.de

Receptor Identification and Ligand-Binding Studies

The identification of specific receptors for cuticular hydrocarbons, including 14-Nonacosyne, is a challenging and ongoing area of entomological research. While the role of CHCs as signaling molecules is well-established, the precise proteins that bind these hydrophobic ligands on the surface of chemosensory neurons are largely unknown.

General studies on insect chemoreception suggest that CHCs are likely detected by members of the chemosensory receptor superfamilies, such as the Odorant Receptors (ORs), Gustatory Receptors (GRs), or Ionotropic Receptors (IRs), which are located on the dendrites of sensory neurons. However, most research on these receptor families has focused on volatile or more polar compounds. The hydrophobic nature of long-chain hydrocarbons like 14-Nonacosyne presents a challenge for ligand-binding assays, which are often performed in aqueous solutions. mycoaching.in

Ligand-binding assays are a suite of techniques used to study the interaction between a ligand (like 14-Nonacosyne) and its receptor. mycoaching.infrontiersin.org These assays can determine key parameters of the interaction, such as binding affinity (Kd), the rates of association (kon) and dissociation (koff), and specificity. frontiersin.org Common methods include radioligand binding assays, fluorescence polarization, and surface plasmon resonance (SPR). frontiersin.org

While specific ligand-binding studies for 14-Nonacosyne are not available in the public domain, research on other insect pheromones provides a framework for how such studies might be conducted. For instance, studies on moth pheromones have successfully used radiolabeled ligands to identify and characterize binding proteins in the antennae. A hypothetical study on 14-Nonacosyne could involve the synthesis of a radiolabeled or fluorescently tagged version of the molecule. This tagged ligand could then be used in binding assays with membrane preparations from insect antennae or legs to identify potential receptors.

The table below outlines the principles of common ligand-binding assay techniques that could be applied to study the interaction of 14-Nonacosyne with its putative receptors.

| Assay Technique | Principle | Information Gained | Relevance to 14-Nonacosyne |

| Radioligand Binding | Uses a radioactively labeled ligand to quantify binding to receptors. The amount of bound radioactivity is measured. frontiersin.org | Binding affinity (Kd), receptor density (Bmax). frontiersin.org | Could be used to identify tissues or cell types with high-affinity binding sites for 14-Nonacosyne. |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger receptor molecule. | Binding affinity (Kd), screening for competitive binders. | A suitable method if a fluorescent derivative of 14-Nonacosyne can be synthesized. |

| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. frontiersin.org | Binding kinetics (kon, koff), affinity (Kd), and specificity. frontiersin.org | Would require the successful identification and purification of a candidate receptor protein to be immobilized on the chip. |

| Kinetic Exclusion Assay (KinExA) | Measures the concentration of free ligand in a solution that is in equilibrium with a ligand-receptor binding interaction. | High-precision measurement of binding affinity (Kd). | Could provide very accurate affinity data once a receptor is identified. |

This table is a generalized representation of ligand-binding techniques and does not reflect actual studies performed on 14-Nonacosyne.

Signal Transduction Pathways Mediated by 14-Nonacosyne

The signal transduction pathways initiated by the binding of 14-Nonacosyne to a chemosensory receptor are not specifically elucidated in current research. However, based on the general understanding of insect chemoreception, a plausible sequence of events can be inferred.

Signal transduction is the process by which a chemical signal from outside a cell is converted into a specific cellular response. mdpi.combiologists.com In the context of chemoreception, this involves a cascade of molecular events that amplifies the initial signal of ligand binding and results in the generation of an electrical signal. researchgate.net

The binding of a cuticular hydrocarbon like 14-Nonacosyne to its receptor, likely a G protein-coupled receptor (GPCR) or a ligand-gated ion channel, would be the first step. nih.gov

If the receptor is a GPCR: The binding of the ligand would cause a conformational change in the receptor, activating an associated G protein. This, in turn, would activate a downstream effector enzyme, such as adenylyl cyclase or phospholipase C. These enzymes produce second messengers (e.g., cAMP, IP3, DAG), which then modulate the activity of ion channels, leading to a change in the membrane potential of the sensory neuron. biologists.com

If the receptor is a ligand-gated ion channel: The binding of the ligand would directly cause the channel to open, allowing an influx of ions (such as Na+ or Ca2+) and leading to depolarization of the neuron.

This initial electrical signal, or receptor potential, if it reaches a certain threshold, will trigger an action potential that travels along the axon of the sensory neuron to the central nervous system (e.g., the antennal lobe in the brain). In the brain, this information is processed, leading to a behavioral response, such as mate acceptance or aggression towards a non-nestmate. nih.gov

The table below outlines a hypothetical signal transduction pathway for 14-Nonacosyne, based on common mechanisms in insect chemoreception.

| Step | Description | Key Molecular Players |

| 1. Reception | 14-Nonacosyne binds to a specific receptor protein on the membrane of a chemosensory neuron. | 14-Nonacosyne (Ligand), Chemosensory Receptor (e.g., GPCR) |

| 2. Transduction | The activated receptor initiates an intracellular signaling cascade. | G proteins, Adenylyl Cyclase/Phospholipase C, Second Messengers (cAMP, IP3, DAG) |

| 3. Amplification | The signaling cascade amplifies the initial signal. | Protein kinases, Ion channels |

| 4. Response | The membrane potential of the neuron changes, generating an electrical signal (action potential). | Voltage-gated ion channels |

| 5. Transmission | The action potential is transmitted to the brain for processing. | Axon, Synapses, Neurotransmitters |

This table represents a generalized model of signal transduction in insect chemoreception and is not based on specific experimental data for 14-Nonacosyne.

Gene Expression and Proteomic Profiling in Response to 14-Nonacosyne Exposure

There is currently no specific research available on the gene expression or proteomic profiles of insects in response to exposure to 14-Nonacosyne. Such studies would provide a global picture of the cellular functions affected by this specific chemical signal. frontiersin.org

Gene expression profiling is the measurement of the activity of thousands of genes at once, providing a snapshot of which genes are being transcribed (turned "on" or "off") in a cell at a particular time. frontiersin.orgnih.govcsic.esgenome.gov This is typically done by measuring the levels of messenger RNA (mRNA). Techniques like DNA microarrays and RNA-sequencing (RNA-Seq) are used for this purpose. frontiersin.org

Proteomic profiling , on the other hand, is the large-scale study of proteins in a biological sample. nih.govmdpi.com It provides information about which proteins are present, their abundance, their modifications, and their interactions. nih.gov This is often accomplished using techniques like two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry. mdpi.com

A hypothetical study investigating the effects of 14-Nonacosyne could involve exposing an insect to this compound and then analyzing changes in gene expression or protein levels in relevant tissues, such as the brain or antennae, at different time points. The results could reveal, for example, the upregulation of genes involved in neuronal plasticity, learning, and memory if the compound is a key mating signal, or the upregulation of genes related to stress and immune responses if it is perceived as a threat signal from a non-nestmate.

The table below illustrates the types of data that could be generated from such hypothetical studies.

Table 7.4.1: Hypothetical Gene Expression Changes in Response to 14-Nonacosyne

| Gene Category | Predicted Change in Expression | Potential Biological Implication |

| Chemosensory Receptors | Upregulation/Downregulation | Altered sensitivity to the signal. |

| Synaptic Plasticity Genes | Upregulation | Formation of memory related to the signal (e.g., recognizing a mate). |

| Immune Response Genes | Upregulation | Triggering of defense mechanisms against perceived non-nestmates. |

| Stress Response Genes | Upregulation | General physiological response to a novel or significant stimulus. |

This table is speculative and intended to illustrate the potential applications of gene expression profiling in this context. It does not represent actual experimental data.

Table 7.4.2: Hypothetical Proteomic Changes in Response to 14-Nonacosyne

| Protein Category | Predicted Change in Abundance | Potential Biological Implication |

| Receptor Proteins | Increased turnover or modification | Modulation of receptor sensitivity. |

| Signaling Cascade Proteins | Post-translational modifications (e.g., phosphorylation) | Activation or deactivation of signaling pathways. |

| Cytoskeletal Proteins | Changes in abundance/modification | Structural changes in neurons related to plasticity. |

| Heat Shock Proteins | Increased abundance | Cellular stress response. |

This table is speculative and intended to illustrate the potential applications of proteomic profiling in this context. It does not represent actual experimental data.

Further research in these areas is needed to move from these generalized models to a specific understanding of the bioactivity of 14-Nonacosyne.

Structure Activity Relationship Studies of 14 Nonacosyne and Its Derivatives

Synthesis and Evaluation of Positional Isomers and Chain Length Variants

The biological activity of long-chain hydrocarbons, such as the insect cuticular hydrocarbon 14-Nonacosyne, is highly dependent on their precise structure. Variations in the length of the carbon chain and the position of the unsaturated bond (the alkyne group in this case) can lead to significant changes in biological function, from high potency to complete inactivity.

Research Findings on Chain Length and Isomer Position

Studies on insect pheromones, which are often long-chain unsaturated hydrocarbons, demonstrate the critical nature of these structural parameters. For a compound to be biologically active, it must fit precisely into a specific receptor binding pocket.

Chain Length: The length of the alkyl chains is a determining factor for receptor interaction. Research on analogs of the turnip moth pheromone, (Z)-5-decenyl acetate (B1210297), has shown that the terminal alkyl chain requires a specific length to properly interact with a hydrophobic section of its target receptor protein. researchgate.net Altering the chain length, even by one or two methylene (B1212753) units, can drastically reduce or eliminate the biological response. For example, studies on various insects have shown that C8-C13 saturated fatty acids can act as feeding deterrents, while those with chains longer than C16 may act as stimulants. In Drosophila melanogaster, the 23-carbon monoene (Z)-7-tricosene inhibits male-male courtship, whereas the slightly longer 25-carbon (Z)-7-pentacosene does not produce this effect. slu.se

Positional Isomers: The location of the unsaturation is equally crucial. The "alkyne zipper" reaction, a process that isomerizes an internal alkyne to a terminal position, is a key tool in the synthesis of various natural products, including insect pheromones. mdpi.com This highlights the importance of the alkyne's specific location for achieving the desired biological activity. The synthesis of different positional isomers of pheromones is a common strategy to pinpoint the exact structure of the natural, active compound. scielo.br For the parasitic wasp Lariophagus distinguendus, the key active pheromone component is 3-methylheptacosane. When tested against various synthesized isomers, only the natural compound restored attractiveness to non-attractive male dummies, while isomers with different methyl-branch positions or altered chain lengths were inactive. nih.gov

These findings underscore that the 29-carbon backbone and the specific location of the triple bond at the 14th carbon are likely essential for the native biological function of 14-Nonacosyne.

| Compound Class | Structural Variation | Observed Impact on Biological Activity | Example Insect Species |

|---|---|---|---|

| Long-Chain Monoenes | Chain Length (23 vs. 25 carbons) | A 23-carbon chain inhibits male courtship; a 25-carbon chain does not. slu.se | Drosophila melanogaster |

| Methyl-Branched Alkanes | Methyl Branch Position | Only the natural 3-methyl isomer is active; other positional isomers are inactive. nih.gov | Lariophagus distinguendus |

| Fatty Acid Derivatives | Chain Length (C8-C13 vs. >C16) | Shorter chains act as deterrents; longer chains act as stimulants. | Pine Weevil (Hylobius abietis) |

| Alkenyl Acetates | Terminal Alkyl Chain Length | Specific chain length is required for optimal interaction with the hydrophobic receptor pocket. researchgate.net | Turnip Moth (Agrotis segetum) |

Functional Group Modifications and Their Impact on Biological Efficacy

The alkyne functional group is a defining feature of 14-Nonacosyne. Modifications to this group or the introduction of others would be expected to profoundly alter its chemical properties and, consequently, its biological activity. Common modifications in related fields involve altering the unsaturation or introducing polar functional groups.

Research Findings on Functional Group Modifications

In nature, slight modifications to a basic hydrocarbon backbone are used to generate a wide array of chemical signals from a common pool of precursors. slu.se

Modification of the Alkyne: The triple bond of an alkyne can be seen as a precursor to other functional groups. For instance, the partial reduction of an alkyne using a Lindlar catalyst yields a cis-(Z)-alkene, while a dissolving metal reduction produces a trans-(E)-alkene. researchgate.netoup.com Since the geometry of a molecule is critical for receptor binding, converting the linear alkyne of 14-Nonacosyne to either a (Z)- or (E)-alkene would create a kinked structure, fundamentally changing its shape and likely its interaction with a target receptor. The alkyne can also be considered a synthetic equivalent of a carbonyl group, as it shares the same oxidation state as a -CH2C(O)- unit and can be converted to a ketone via hydration. mdpi.com

Bioisosteric Replacement: Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another functional group in a biologically active compound. For alkynes, a common bioisostere is the bicyclo[1.1.1]pentane (BCP) scaffold, which mimics the rigid, linear geometry of the alkyne linker. researchgate.net Replacing the alkyne in 14-Nonacosyne with a BCP moiety could potentially retain the structural rigidity while altering properties like metabolic stability and solubility. Other potential bioisosteres include conjugated enynes or heterocyclic rings like triazoles, which can mimic the hydrogen bonding properties of other groups. drughunter.comnih.gov

Introduction of Other Functional Groups: Many insect pheromones are not simple hydrocarbons but contain polar functional groups such as alcohols, aldehydes, acetates, or epoxides. slu.sefrontiersin.org These groups are typically added at the end of the synthetic pathway and are crucial for activity. For example, fatty acid-derived pheromones are often modified by reductases/oxidases to form alcohols and aldehydes, or by acetyltransferases to form acetate esters. frontiersin.org Introducing such a group onto the 14-Nonacosyne chain would dramatically change its polarity and hydrogen-bonding capability, leading to a different biological activity profile.

| Original Group | Modification/Replacement | Resulting Functional Group | Anticipated Impact on Molecular Properties |

|---|---|---|---|

| Internal Alkyne | Partial Reduction (Lindlar Catalyst) | cis-(Z)-Alkene | Introduces a kink; changes molecular geometry from linear to bent. researchgate.net |

| Internal Alkyne | Dissolving Metal Reduction | trans-(E)-Alkene | Introduces a less pronounced kink than the cis-isomer. oup.com |

| Internal Alkyne | Hydration | Ketone | Increases polarity and introduces a hydrogen bond acceptor. mdpi.com |

| Internal Alkyne | Bioisosteric Replacement | Bicyclo[1.1.1]pentane (BCP) | Maintains rigidity and linear geometry; may improve physicochemical properties. researchgate.net |

| Alkyl Chain | Terminal Oxidation/Acetylation | Alcohol, Aldehyde, or Acetate | Increases polarity and adds hydrogen bonding capability. frontiersin.org |

Computational Chemistry and Molecular Modeling for Predictive Analysis

In the absence of extensive empirical data, computational methods provide a powerful avenue for predicting the biological activity of 14-Nonacosyne and its derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and advanced protein structure prediction can elucidate how these molecules might interact with biological targets, such as insect odorant receptors (ORs).

Applications of Computational Modeling in Chemical Biology

Protein Structure Prediction and Docking: The recent development of highly accurate protein structure prediction tools like AlphaFold, alongside established template-based modeling (TBM) methods, has enabled the generation of reliable 3D models of insect ORs. researchgate.net These models can be used for molecular docking simulations, where potential ligands like 14-Nonacosyne are computationally "placed" into the receptor's binding pocket to predict their binding affinity and orientation. Such studies can identify key amino acid residues that interact with the ligand, providing insights into the structural basis for recognition. ijbs.combiorxiv.org For example, docking simulations have been used to understand how diverse odorants are recognized within a simple hydrophobic binding pocket in an ancient insect OR. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities. mdpi.com A QSAR model for 14-Nonacosyne and its derivatives could be built by calculating a set of molecular descriptors (e.g., hydrophobicity, molecular shape, electronic properties) for each analog and correlating them with experimentally measured biological activity. nih.gov The resulting mathematical model could then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. researchgate.net

Molecular Field and Bioisostere Analysis: Computational tools can also be used to find novel bioisosteric replacements for key functional groups. By calculating the molecular field descriptors (which describe the shape and electronic properties) of a target molecule, software can search fragment databases for replacements that are sterically and electronically similar. This approach could be applied to the alkyne group in 14-Nonacosyne to identify novel, non-obvious replacements that might maintain or enhance biological activity while offering new intellectual property.

These computational approaches offer a rational framework for designing and prioritizing new derivatives of 14-Nonacosyne for synthesis and biological evaluation, accelerating the discovery of molecules with desired activities. ijbs.comelifesciences.org

| Computational Method | Principle | Application to 14-Nonacosyne SAR |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. | Simulate the binding of 14-Nonacosyne and its isomers/analogs to a modeled insect odorant receptor to predict binding affinity. researchgate.netijbs.com |

| QSAR | Correlates molecular descriptors (e.g., logP, electronic properties) with biological activity. | Develop a predictive model to estimate the biological activity of new derivatives based on their structure. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-receptor complex. | Evaluate the stability of the predicted binding pose of 14-Nonacosyne in its receptor over time. |

| Bioisostere Replacement/Scaffold Hopping | Uses molecular field similarity to identify fragments that can replace a part of a molecule while retaining activity. | Identify novel, synthetically accessible replacements for the alkyne group that maintain the required structural properties. |

Future Research Directions and Emerging Avenues for 14 Nonacosyne Research

Development of Advanced Analytical Platforms for In Situ Analysis

Studying the function of semiochemicals like 14-Nonacosyne, which are often released in minute quantities and can be highly dynamic, requires extremely sensitive analytical techniques. mdpi.com Traditional methods often involve solvent extraction of the cuticle followed by gas chromatography-mass spectrometry (GC-MS), which provides a snapshot in time but misses the dynamics of chemical release. researchgate.netscielo.org.mx Future research will benefit from advanced platforms that allow for real-time, in situ analysis.

Real-Time Monitoring: Techniques like proton-transfer-reaction mass spectrometry (PTR-MS) allow for the real-time monitoring of volatile organic compounds (VOCs) without extensive sample preparation. plos.orgtofwerk.com Combining PTR-MS with video analysis has proven effective for measuring semiochemicals released by insects during specific behaviors. plos.org This approach could be adapted to study the release of 14-Nonacosyne (or more volatile fragments) during insect interactions.

High-Resolution Separation: A challenge in chemical ecology is separating isomeric compounds—molecules with the same formula but different structures—which can have vastly different biological activities. tofwerk.com Advanced instruments that couple chemical ionization mass spectrometry with ion mobility spectrometry (CI-IMS-TOF) can separate ions based on both their mass-to-charge ratio and their shape, enabling the real-time separation of isomers. tofwerk.com

Enhanced Sensitivity: Solid-phase microextraction (SPME) coupled with GC-MS is a viable and sensitive technique for identifying the VOC profiles from insect samples, including eggs. mdpi.com Further development of specialized sensor technologies, such as novel nanocrystalline tin-oxide sensors, shows promise for creating rapid, inexpensive, and easy-to-operate detectors for the real-time detection of insect semiochemicals in agricultural and storage settings. phtcenter.com

Synthetic Biology Applications for Sustainable Production

The industrial application of semiochemicals in pest management is often limited by their availability and the cost of chemical synthesis. bioengineer.orgijarsct.co.in Synthetic biology offers a transformative approach for the sustainable and cost-effective production of complex natural products like 14-Nonacosyne in engineered microbial cell factories. numberanalytics.comnih.gov

Metabolic Engineering: By introducing the identified biosynthetic genes for 14-Nonacosyne into a microbial chassis like Escherichia coli or the yeast Saccharomyces cerevisiae, these microorganisms can be turned into factories for its production. mdpi.comkaist.ac.kr Researchers have successfully engineered microbes to produce other long-chain hydrocarbons, fatty acids, and biofuels, demonstrating the feasibility of this approach. nih.govkaist.ac.kr The use of photosynthetic microbes like cyanobacteria could even allow for the production of such compounds directly from CO₂. sjtu.edu.cn

CRISPR-Cas Technology: The powerful genome editing tool CRISPR-Cas allows for precise and efficient modification of microbial genomes. numberanalytics.com It can be used to introduce the necessary genes for 14-Nonacosyne synthesis, optimize existing metabolic pathways to increase the supply of precursors, and delete competing pathways to maximize yield. nih.govthepab.org This technology has revolutionized the speed and complexity of strain engineering for producing biochemicals. numberanalytics.commdpi.com

Biomimetic Synthesis: Insights from the natural biosynthetic pathways can inspire novel chemical synthesis routes. bioengineer.orgengineering.org.cn This "biomimetic" approach combines the logic of nature with the power of modern organic chemistry to devise more efficient and scalable syntheses. engineering.org.cn

| Microbial Chassis | Advantages for Hydrocarbon Production | Key Engineering Strategies |

| Escherichia coli | Well-understood genetics and metabolism, fast growth, wide range of genetic tools available. nih.govmdpi.com | Introduction of fatty acid synthesis and modification genes; use of CRISPR-Cas9 to optimize metabolic flux. nih.govmdpi.com |

| Saccharomyces cerevisiae (Yeast) | Robust for industrial fermentation, tolerant to harsh conditions, capable of complex protein folding. | Engineering of fatty acid pathways; compartmentalization of pathways within organelles to improve efficiency. |

| Rhodococcus opacus | An oleaginous (oil-accumulating) bacterium that naturally produces high levels of lipid precursors. kaist.ac.kr | Metabolic redesign to channel high lipid content towards the production of long-chain hydrocarbons. kaist.ac.kr |

| Cyanobacteria | Photosynthetic, can produce compounds directly from CO₂ and sunlight, reducing reliance on sugar feedstocks. sjtu.edu.cn | Introduction of hydrocarbon biosynthesis pathways; engineering for product secretion to simplify harvesting. sjtu.edu.cn |

Exploration of Novel Ecological Niches and Biological Activities beyond Insects

While 14-Nonacosyne is known as an insect cuticular hydrocarbon, the possibility of its presence and function in other organisms represents an exciting frontier. nih.gov Long-chain hydrocarbons and alkynes are not exclusive to insects and are found in a variety of organisms.

Plants: Plant cuticles are also composed of very-long-chain fatty acids and their derivatives, including hydrocarbons. oup.com These compounds serve protective roles against environmental stress. Investigating whether plants, particularly those with close insect interactions, produce or are affected by 14-Nonacosyne could reveal new roles in plant defense or pollinator attraction.

Bacteria and Fungi: Some bacteria are known to possess the genetic machinery for producing alkynes and polyynes, which often have potent antimicrobial properties. nih.govbiorxiv.org Genome mining of bacterial and fungal species could uncover biosynthetic gene clusters for 14-Nonacosyne or structurally related alkynes. nih.govresearchgate.net This could lead to the discovery of novel antibiotics or other bioactive compounds.

Broader Ecological Roles: The function of a semiochemical can extend beyond a single species. 14-Nonacosyne could act as a kairomone, a signal that benefits a receiving species, such as a predator or parasitoid locating its insect host. Exploring these inter-trophic interactions will provide a more complete picture of the compound's ecological significance.

Methodological Innovations in Evidence Synthesis for Hydrocarbon Research

As research on hydrocarbons like 14-Nonacosyne expands, there is a growing need for systematic methods to synthesize the accumulating evidence. oup.com Methodological innovations in research synthesis can help identify knowledge gaps, evaluate the strength of evidence, and guide future research priorities in a transparent and unbiased manner. royalsocietypublishing.org

Systematic Reviews and Maps: Unlike traditional narrative reviews, systematic reviews use explicit and reproducible methods to identify, appraise, and synthesize all available evidence on a specific question. oup.comnih.gov This approach can be applied to questions about the biosynthesis, function, or ecological roles of hydrocarbons.

Bibliometric Analysis: This quantitative approach analyzes publication data (e.g., authors, keywords, citations) to map the intellectual structure and evolution of a research field. tandfonline.commdpi.com A bibliometric analysis of hydrocarbon research could identify emerging trends, key research clusters, and influential studies, providing a "state-of-the-art" overview. tandfonline.comnih.govnih.gov

Bayesian Evidence Synthesis: This statistical framework allows for the combination of data from different sources, such as laboratory assays and field studies, to generate more robust estimates and quantify uncertainty. plos.org This is particularly useful in chemical ecology, where results can vary across different experimental contexts.

By embracing these future research directions, the scientific community can move beyond the current understanding of 14-Nonacosyne as a simple insect cuticular component and unlock its potential in fields ranging from metabolic engineering and sustainable chemistry to drug discovery and ecosystem management.

Q & A

Q. What established methods are used to synthesize 14-Nonacosyne, and how can researchers validate their purity?

- Methodological Answer : Synthesis of 14-Nonacosyne typically involves catalytic coupling reactions (e.g., Glaser or Cadiot-Chodkiewicz reactions) or ketonization of long-chain fatty acids. To validate purity, use gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Ensure reproducibility by cross-referencing protocols from primary literature and including control experiments. Purification via column chromatography with silica gel or recrystallization in non-polar solvents is critical to isolate high-purity fractions .

Q. Example Table: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity Validation Technique |

|---|---|---|---|---|

| Catalytic Coupling | CuCl₂/Pd | 80–100 | 65–75 | GC-MS, ¹H/¹³C NMR |

| Fatty Acid Ketonization | H₂SO₄ | 120–150 | 50–60 | FT-IR, HPLC |

Q. How can spectroscopic techniques distinguish 14-Nonacosyne from structurally similar alkanes?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl groups (C=O stretch ~1700 cm⁻¹), while NMR resolves chain symmetry and functional group placement. For 14-Nonacosyne, ¹³C NMR will show a distinct carbonyl carbon signal at ~210 ppm, absent in alkanes. High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 396.7). Compare spectral data with computational simulations (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. What experimental design frameworks are suitable for optimizing 14-Nonacosyne synthesis yield while minimizing side products?

- Methodological Answer : Use response surface methodology (RSM) or factorial design to evaluate variables like catalyst concentration, temperature, and reaction time. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize variables. For example, a central composite design (CCD) can model interactions between Pd catalyst loading (0.5–1.5 mol%) and solvent polarity (hexane vs. toluene). Monitor side products via thin-layer chromatography (TLC) and optimize purification steps using Taguchi methods .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point) of 14-Nonacosyne across studies?

- Methodological Answer : Conduct comparative analysis using standardized protocols (e.g., ASTM methods for melting point determination). Assess potential impurities via differential scanning calorimetry (DSC) to detect eutectic mixtures. Cross-validate results with independent labs and reference materials. If discrepancies persist, propose a meta-analysis framework to evaluate environmental factors (e.g., humidity during crystallization) or instrumental calibration errors. Triangulate data from X-ray crystallography and computational models (e.g., molecular dynamics simulations) to confirm lattice stability .

Q. What strategies ensure robust data interpretation when 14-Nonacosyne’s spectral data overlaps with contaminants?

- Methodological Answer : Implement orthogonal analytical techniques:

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals.

- Apply hyphenated methods like LC-MS/MS to separate co-eluting compounds.

- Quantify contamination levels via spike-recovery experiments with internal standards (e.g., deuterated analogs). Document uncertainty margins using error propagation models and report confidence intervals for key peaks .

Methodological Guidelines for Data Reporting

- Data Tables : Include raw and processed data (e.g., NMR shifts, retention times) in appendices, with critical results summarized in the main text .

- Contradiction Analysis : Use contradiction matrices (e.g., TRIZ principles) to systematically address conflicting hypotheses or results .

- Computational Validation : Benchmark experimental findings against density functional theory (DFT) calculations for bond energies or spectroscopic predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。